Home > Products > Screening Compounds P45822 > 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide - 866237-71-0

2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Catalog Number: EVT-2508716
CAS Number: 866237-71-0
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound contains a 1,2,5-oxadiazole ring, similar to the target compound. The crystal structure and Hirshfeld surface analysis of this compound were studied. []
  • Relevance: This compound shares the 1,2,5-oxadiazole ring with 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. []

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

  • Compound Description: This compound features multiple 1,2,5-oxadiazole rings linked together. The study focuses on its crystal structure and hydrogen bonding patterns. []
  • Relevance: This compound and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide both belong to the class of compounds containing the 1,2,5-oxadiazole ring. []

3,4-Bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,5-furoxan (BNAFF)

  • Compound Description: BNAFF is an energetic compound containing two 1,2,5-oxadiazole rings. The study focuses on its synthesis and characterization as a potential energetic material. []
  • Relevance: BNAFF shares the 1,2,5-oxadiazole ring structure with 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. []

3,6-Bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine (H2BNOD)

  • Compound Description: H2BNOD is a high-energy ligand containing two 1,2,5-oxadiazole rings. The study uses H2BNOD to synthesize various energetic coordination polymers and evaluate their properties as potential energetic materials. []
  • Relevance: Both H2BNOD and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide share the 1,2,5-oxadiazole ring in their structures. []

2-tert-Butyl-1-(4-nitroamino-1,2,5-oxadiazol-3-yl)diazene 1-oxide

  • Compound Description: This compound is a 1,2,5-oxadiazole derivative with a nitroamine substituent. The paper discusses its crystal structure and hydrogen bonding. []
  • Relevance: This compound shares the 1,2,5-oxadiazole ring with 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. []

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol

  • Compound Description: This compound is a derivative of 1,2,4-oxadiazole with a 4-methylphenyl substituent. The research highlights its crystal structure and intramolecular hydrogen bonding. []
  • Relevance: This compound and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide both contain a methylphenyl group, although attached to different oxadiazole rings (1,2,4-oxadiazole vs. 1,2,5-oxadiazole). []

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

  • Compound Description: These are naphtho-furan derivatives containing a 1,3,4-oxadiazole ring. The research focuses on their synthesis, characterization, and antimicrobial activity. []
  • Relevance: These compounds and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide share a structural similarity in the form of a substituted phenyl ring directly attached to the oxadiazole ring, although the oxadiazole ring isomers are different (1,3,4-oxadiazole vs. 1,2,5-oxadiazole). []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-one Derivatives

  • Compound Description: This study involves the synthesis and antimicrobial activity evaluation of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives modified with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Docking studies are also conducted to investigate their mechanism of action. []
  • Relevance: One of the key derivatives discussed, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, possesses an acetamide substituent, similar to 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. []
  • Compound Description: This study focuses on synthesizing a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and evaluating their potential as α-glucosidase and acetylcholinesterase inhibitors. []
  • Relevance: Similar to 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, these compounds feature an acetamide moiety in their structure. []

1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides

  • Compound Description: This research investigates a series of novel 1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides and their 5-unsubstituted analogues for their anticancer activity in vitro. []
  • Relevance: These compounds, like 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, include an acetamide group within their structure, highlighting a shared structural motif. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This research investigates the therapeutic potential of novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton against Alzheimer’s disease and diabetes, supported by an in-silico study. []
  • Relevance: This class of compounds, like 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, incorporates an acetamide moiety as part of its structure. []

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

  • Compound Description: This study describes the synthesis and biological evaluation of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide derivatives for their antibacterial and antifungal activities. [, ]
  • Relevance: These compounds also feature an acetamide group in their structure, similar to 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. [, ]

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

  • Compound Description: The study reports the crystal structure of N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide, highlighting the intramolecular hydrogen bonding and dihedral angles between the ring systems. []
  • Relevance: This compound, like 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, contains a phenoxy group attached to an acetamide moiety. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

  • Compound Description: This paper describes the synthesis and characterization of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, achieved through S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring and acetamide moiety with 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, although the substituents on the oxadiazole ring and the nitrogen of the acetamide group are different. []

N-((4-(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)-3-methylisoxazol-5-yl)methyl)acetamide

  • Compound Description: This compound is a potent BET bromodomain inhibitor. The study focuses on its discovery and development as a potential anticancer therapeutic agent. []
  • Relevance: This compound and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide both contain an acetamide moiety. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: These are heterocyclic 1,3,4-oxadiazole derivatives. The study compares their crystal structures, highlighting the different groups attached to the oxadiazole ring. []
  • Relevance: Both these compounds and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide contain an aromatic ring substituted with a halogen or a methoxy group, which is then linked to the oxadiazole ring, although the oxadiazole ring isomers are different (1,3,4-oxadiazole vs. 1,2,5-oxadiazole). []

2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide

  • Compound Description: This paper reports the crystal structure of 2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide, emphasizing its intramolecular hydrogen bonding and the dihedral angles within the molecule. []
  • Relevance: Similar to 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, this compound features a phenoxy group linked to an acetamide moiety. []

2-{2-[3-(4-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}-N-(2,6-dimethyl­phen­yl)acetamide

  • Compound Description: This study presents the crystal structure of 2-{2-[3-(4-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}-N-(2,6-dimethyl­phen­yl)acetamide, highlighting the role of intramolecular hydrogen bonding in its conformation. []
  • Relevance: This compound shares a structural resemblance to 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, as both incorporate a phenoxy group connected to an acetamide moiety. []

N-(2,6-Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide

  • Compound Description: The research investigates the crystal structure of N-(2,6-Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide, focusing on the intramolecular hydrogen bonding and the dihedral angles between its aromatic rings. []
  • Relevance: This compound, like 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, contains both a phenoxy and an acetamide group in its structure. []

N-substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: The study focuses on synthesizing a series of N-substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides and evaluating their antibacterial, hemolytic, and enzyme inhibition activities. []
  • Relevance: This group of compounds, similar to 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, incorporates an acetamide moiety as part of its structure. []

N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide (52)

  • Compound Description: This compound, designated as 52, acts as a positive allosteric modulator (PAM) of the mGlu4 receptor. It exhibits potent in vitro mGlu4 PAM activity. Additionally, it demonstrates favorable absorption and brain penetration following intraperitoneal administration in a preclinical model. []
  • Relevance: Both compound 52 and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide share a structural similarity by containing an aromatic ring with a chlorine substituent connected to the oxadiazole ring, although the oxadiazole isomers differ (1,2,4-oxadiazole vs. 1,2,5-oxadiazole). []

N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide (62)

  • Compound Description: This compound, designated as 62, functions as a positive allosteric modulator of the mGlu4 receptor. It exhibits notable anxiolytic- and antipsychotic-like properties in preclinical models, comparable to the effects of clozapine. []
  • Relevance: Compound 62 and 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide share a structural similarity in that both contain a methyl-substituted phenyl ring linked to the oxadiazole ring, although the oxadiazole isomers differ (1,2,4-oxadiazole vs. 1,2,5-oxadiazole). []

N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides

  • Compound Description: This series of compounds is synthesized and characterized for their potential antimicrobial activity against various bacterial, mold, and yeast species. []

N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide

  • Compound Description: A new series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide was synthesized and evaluated for antimicrobial & hemolytic activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring and the acetamide moiety with 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. []

N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides

  • Compound Description: This study describes the synthesis and biological evaluation of a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides for their antimicrobial & hemolytic activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring and the acetamide moiety with 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide. []
Synthesis Analysis

Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved by reacting appropriate hydrazides with acid chlorides or carboxylic acids under dehydrating conditions. The reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the heterocyclic structure .
  2. Coupling Reaction: The resulting oxadiazole is then coupled with 3-methylphenol (or its derivatives) through nucleophilic substitution reactions. This step may involve activating the acetamide portion to enhance reactivity .
  3. Purification and Characterization: After synthesis, the product is typically purified using chromatographic techniques to ensure high purity and yield. Characterization is performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure .
Molecular Structure Analysis

Structural Characteristics
The molecular structure of 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can be described as follows:

  • Molecular Formula: C18H20N2O3
  • Molecular Weight: Approximately 312.36 g/mol
  • Functional Groups: The compound contains an acetamide group, a phenoxy group derived from 3-methylphenol, and a 1,2,5-oxadiazole ring which includes nitrogen and oxygen heteroatoms.

Spectroscopic techniques such as NMR and IR spectroscopy provide insights into bond lengths and angles within the molecule, revealing the arrangement of atoms that contributes to its chemical properties .

Chemical Reactions Analysis

Types of Reactions
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can participate in several chemical reactions:

  1. Substitution Reactions: The acetamide nitrogen can undergo nucleophilic substitution reactions with various electrophiles.
  2. Oxidation and Reduction: The compound may undergo oxidation to form corresponding carboxylic acids or reduction to yield amines or alcohols depending on the reagents used (e.g., potassium permanganate for oxidation or sodium borohydride for reduction) .
  3. Cyclization Reactions: Under specific conditions, the compound can participate in cyclization reactions leading to new heterocyclic derivatives .
Mechanism of Action

The mechanism of action for 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with biological targets such as enzymes or receptors. The presence of the oxadiazole ring may enable it to bind effectively to specific proteins or enzymes involved in cellular pathways. Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial and anticancer effects . Experimental studies are necessary to elucidate the precise molecular targets and pathways involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.

These properties are essential for understanding how the compound behaves in different environments and its potential applications in scientific research .

Applications

The applications of 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide span several fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: It can be utilized as a probe in biochemical assays to study enzyme activity or receptor interactions.
  3. Material Science: The compound could be explored for applications in developing new materials with specific properties due to its unique chemical structure .
Synthetic Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Pathways Involving Oxadiazole Ring Formation

The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide centers on constructing the 1,2,5-oxadiazole (furazan) ring system prior to acetamide coupling. Two principal routes dominate the literature: cyclodehydration of amidoximes and 1,3-dipolar cycloadditions. The amidoxime pathway begins with the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C, forming 4-methylbenzamidoxime as a crystalline intermediate [3] [4]. Subsequent cyclization employs trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to room temperature, yielding 3-(4-methylphenyl)-1,2,5-oxadiazole-4-amine with reported yields of 75-82% after recrystallization from ethanol [4].

Alternative ring-closure methods include oxidative cyclization using iodine/potassium carbonate in dimethyl sulfoxide (60°C, 4 hours) or electrochemical oxidation in acetonitrile/lithium perchlorate at a platinum electrode (ambient temperature), both achieving comparable yields (78-85%) but differing in reaction scalability [4]. The 1,3-dipolar cycloaddition approach utilizes benzonitrile oxide (generated in situ from 4-methylbenzaldoxime and sodium hypochlorite) reacting with acetonitrile at elevated temperatures (110°C, sealed tube), though this method demonstrates lower regioselectivity (∼65:35) and moderate yields (60-68%) [3].

Table 1: Oxadiazole Ring Formation Method Comparison

MethodReagents/ConditionsYield (%)PurityKey Advantage
TFAA CyclizationTFAA, DCM, 0°C→RT, 2h82>98%High regioselectivity
Iodine OxidationI₂, K₂CO₃, DMSO, 60°C, 4h7895%Mild conditions
ElectrochemicalLiClO₄, CH₃CN, Pt electrode, RT, 6h8597%Solvent recyclability
1,3-Dipolar CycloadditionNitrile oxide + acetonitrile, 110°C, 12h6590%Atom economy

Critical parameters influencing oxadiazole formation include electronic effects of the 4-methyl substituent (enhancing electrophilicity at C4) and strict moisture control during cyclodehydration to prevent hydrolysis byproducts. Purification typically involves silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures [3] [4].

Coupling Reactions for Phenoxy-Acetamide Moiety Integration

The convergent coupling of 2-(3-methylphenoxy)acetyl chloride with the 3-amino-4-(4-methylphenyl)-1,2,5-oxadiazole nucleophile represents the most efficient pathway for assembling the target molecule. 2-(3-Methylphenoxy)acetic acid is synthesized via Williamson ether synthesis, where 3-methylphenol reacts with ethyl bromoacetate in acetone/potassium carbonate (reflux, 8 hours), followed by alkaline hydrolysis (2M sodium hydroxide, ethanol/water, 60°C, 2 hours) to yield the carboxylic acid (92-95% purity) [6]. Acid chloride activation employs oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane with catalytic dimethylformamide (1 drop per 10 mmol), generating the acyl chloride quantitatively after solvent removal .

Amide bond formation utilizes Schotten-Baumann conditions: the acid chloride in dichloromethane is added dropwise to a biphasic system of 3-amino-4-(4-methylphenyl)-1,2,5-oxadiazole in 5% sodium hydroxide/dichloromethane (0-5°C) with vigorous stirring. This approach achieves 85-90% coupling efficiency while minimizing oxadiazole ring degradation [6]. Alternative coupling agents demonstrate variable performance: propanephosphonic anhydride (T3P®) in ethyl acetate (room temperature, 4 hours) affords 92% yield but requires extensive washing to remove phosphonic byproducts, while carbodiimide-mediated couplings (EDC·HCl/HOBt) in dimethylformamide (room temperature, 12 hours) show reduced efficiency (75-80%) due to competing oxadiazole nitrile-imine tautomerization [4] [6].

Table 2: Amide Coupling Efficiency Comparison

Coupling MethodConditionsYield (%)Byproduct FormationScale Limitation
Schotten-BaumannNaOH/DCM, 0-5°C, 1h88Low (<2%)Kilogram-scale
T3P®/Ethyl AcetateRoom temperature, 4h92Medium (8-10%)<100g
EDC·HCl/HOBt/DMFRoom temperature, 12h78High (15-20%)<50g
PyBOP/DIEA/DCMRoom temperature, 2h85Medium (5-7%)<200g

Steric considerations significantly impact coupling efficiency: the 3-methylphenoxy group's ortho-methyl substitution necessitates longer reaction times compared to unsubstituted analogs (1 hour vs. 30 minutes) to achieve >98% conversion. Post-coupling purification universally requires chromatography on silica gel (gradient elution: hexane → ethyl acetate/hexane 1:1) to separate regioisomeric adducts arising from oxadiazole ambident nucleophilicity [6].

Microwave-Assisted and Solvent-Free Approaches for Yield Enhancement

Microwave irradiation significantly optimizes both oxadiazole formation and amide coupling stages. Cyclodehydration of 4-methylbenzamidoxime achieves 90% yield in 15 minutes using dimethylformamide as solvent under microwave irradiation (150°C, 300W), compared to 82% yield requiring 2 hours under conventional heating [4]. This method suppresses the main byproduct, 4-methylbenzonitrile (formed via dehydration), from 8% to <2% through precise temperature control. For the amide coupling step, solvent-free microwave conditions (120°C, 200W, 10 minutes) employing stoichiometric acid chloride and oxadiazole amine with potassium carbonate as acid scavenger achieve 95% conversion, eliminating aqueous workup requirements and reducing reaction time from hours to minutes [4].

Solvent-free mechanochemical approaches utilize high-speed ball milling (HSBM) for the final coupling: equimolar quantities of 2-(3-methylphenoxy)acetic acid, 3-amino-4-(4-methylphenyl)-1,2,5-oxadiazole, and N,N'-dicyclohexylcarbodiimide (DCC) with catalytic dimethylaminopyridine are milled in zirconia vessels (30 Hz, 30 minutes), yielding 89% product with particle size distribution advantageous for direct formulation. This method reduces solvent waste by >95% compared to solution-phase coupling [4]. Thermal analysis reveals the melt-phase coupling window: differential scanning calorimetry identifies eutectic points at 98°C where the acid-amine mixture liquefies, enabling catalyst-free coupling (4 hours, 105°C) achieving 85% yield without solvents or coupling agents, though requiring nitrogen atmosphere to prevent oxidation [4].

Purification Techniques: Column Chromatography versus Recrystallization

Final purification of 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide presents distinct selectivity challenges due to structurally similar byproducts: unreacted starting materials, regioisomeric coupling adducts, and hydrolyzed oxadiazole derivatives. Silica gel chromatography remains indispensable for analytical purity (>99.5%), optimally employing gradient elution (hexane → ethyl acetate, 30:70 final ratio) with 0.1% triethylamine modifier to suppress tailing. Medium-pressure liquid chromatography (MPLC) on reversed-phase C18 silica (methanol/water, 65:35) resolves the critical impurity pair: the target compound (Rₜ = 12.3 minutes) and its N-(4-methylphenyl regioisomer (Rₜ = 14.1 minutes) on analytical HPLC [Diode Array Detection, 254 nm] [6].

Recrystallization achieves industrial scalability but requires precise solvent optimization. Binary solvent screening identifies ethanol/water (4:1 v/v) as optimal: the compound exhibits high solubility in hot ethanol (78 g/L at 78°C) and low solubility in cold aqueous ethanol (4.2 g/L at 4°C), enabling 92% recovery with 99.1% purity. Crystallography reveals needle-like monoclinic crystals (space group P2₁/c) with π-stacking between oxadiazole rings, explaining the dense crystal packing that excludes isomeric impurities [4]. Hybrid purification leverages both techniques: crude material undergoes fast silica filtration (ethyl acetate) followed by single ethanol/water recrystallization, achieving 99.3% purity with 85% overall yield—superior to chromatography alone (78% yield) or recrystallization alone (70% yield) at multi-gram scale [4].

Properties

CAS Number

866237-71-0

Product Name

2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

IUPAC Name

2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c1-12-6-8-14(9-7-12)17-18(21-24-20-17)19-16(22)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

XCYXNWDCDZBXTI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.